1-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea
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Overview
Description
1-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry
Scientific Research Applications
1-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a therapeutic agent.
Medicine: The compound’s potential medicinal properties are of interest for the treatment of various diseases.
Mechanism of Action
Target of Action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds and binds with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Indole derivatives are known to affect a wide range of pathways due to their diverse biological activities .
Result of Action
The compound has been found to show high cytotoxic potential against five leukemia cell lines (K562, HL60, U937, U266, and Jurkat cell lines) . This suggests that it may have potential as an anticancer agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea typically involves a multi-step processThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of products, depending on the substituents introduced .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide: This compound shares a similar piperidine structure but includes a fluorine atom, which can significantly alter its chemical and biological properties.
1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole: Another piperidine derivative with potential anticancer activity, highlighting the versatility of the piperidine scaffold in drug design.
Uniqueness
1-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for a wide range of modifications, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
1-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-13-16(21-19(24)20-15-7-3-2-4-8-15)10-11-17(14)22-12-6-5-9-18(22)23/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLRONAKQMJHSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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